5-FLUORO-2-MORPHOLINO-1H-ISOINDOLE-1,3(2H)-DIONE
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Overview
Description
5-FLUORO-2-MORPHOLINO-1H-ISOINDOLE-1,3(2H)-DIONE is a chemical compound with a unique structure that includes a fluorine atom, a morpholine ring, and an isoindole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-FLUORO-2-MORPHOLINO-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the reaction of a fluorinated aniline derivative with a morpholine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-FLUORO-2-MORPHOLINO-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom and morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated isoindole derivatives, while substitution reactions can produce a variety of substituted isoindole compounds.
Scientific Research Applications
5-FLUORO-2-MORPHOLINO-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-FLUORO-2-MORPHOLINO-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-FLUORO-2-MORPHOLINO-1H-ISOINDOLE-1,3(2H)-DIONE include other fluorinated isoindole derivatives and morpholine-containing compounds. Examples include:
- 5-fluoro-2-(2-morpholinyl)ethoxyphenylamine
- 5-fluoro-2-(4-morpholinyl)-4-pyrimidinamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11FN2O3 |
---|---|
Molecular Weight |
250.23g/mol |
IUPAC Name |
5-fluoro-2-morpholin-4-ylisoindole-1,3-dione |
InChI |
InChI=1S/C12H11FN2O3/c13-8-1-2-9-10(7-8)12(17)15(11(9)16)14-3-5-18-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
ZRVJVOOZDZKMSE-UHFFFAOYSA-N |
SMILES |
C1COCCN1N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Canonical SMILES |
C1COCCN1N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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